2-[(3-Chloro-benzyl)-methyl-amino]-ethanol
CAS No.:
Cat. No.: VC13391960
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClNO |
|---|---|
| Molecular Weight | 199.68 g/mol |
| IUPAC Name | 2-[(3-chlorophenyl)methyl-methylamino]ethanol |
| Standard InChI | InChI=1S/C10H14ClNO/c1-12(5-6-13)8-9-3-2-4-10(11)7-9/h2-4,7,13H,5-6,8H2,1H3 |
| Standard InChI Key | YVHOCVIYYYGNSV-UHFFFAOYSA-N |
| SMILES | CN(CCO)CC1=CC(=CC=C1)Cl |
| Canonical SMILES | CN(CCO)CC1=CC(=CC=C1)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
2-[(3-Chloro-benzyl)-methyl-amino]-ethanol (IUPAC name: 2-[(3-chlorophenyl)methyl-methyl-amino]ethanol) has the molecular formula C₁₀H₁₄ClNO, with a molecular weight of 199.68 g/mol. The structure consists of a 3-chlorobenzyl group attached to a methylaminoethanol backbone. The chlorine substituent at the meta position on the aromatic ring influences electronic distribution and steric interactions, impacting reactivity and biological activity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄ClNO |
| Molecular Weight | 199.68 g/mol |
| Density (estimated) | 1.18–1.22 g/cm³ |
| Boiling Point (estimated) | 310–320°C at 760 mmHg |
| LogP (Partition Coefficient) | 1.8–2.2 (predicted) |
Synthesis and Production
Synthetic Routes
The synthesis of 2-[(3-Chloro-benzyl)-methyl-amino]-ethanol typically involves a multi-step alkylation process. A plausible route, inferred from analogous compounds , includes:
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Methylation of 3-chlorobenzylamine: Reaction with methyl iodide in the presence of a base to form N-methyl-3-chlorobenzylamine.
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Ethanolamine Coupling: Alkylation of the secondary amine with 2-chloroethanol under reflux conditions, often using polar aprotic solvents like dimethylformamide (DMF) or ethanol.
Key Reaction Conditions:
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Temperature: 80–100°C for 8–12 hours.
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Catalysts: Triethylamine or potassium carbonate to neutralize HCl byproducts.
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Yield Optimization: Purification via column chromatography or recrystallization improves purity (>95%) .
Industrial Scalability
Industrial production may employ continuous-flow reactors to enhance efficiency and reduce reaction times. Catalytic hydrogenation or enzymatic methods could offer greener alternatives, though these remain speculative without direct data .
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound is expected to exhibit moderate thermal stability, with a melting point likely above 50°C (exact data unavailable). Its boiling point aligns with similar amino alcohols, estimated at 310–320°C . The density (~1.20 g/cm³) suggests a liquid state at room temperature, though viscosity data are lacking.
Solubility and Partitioning
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Solubility: Miscible with polar solvents (e.g., ethanol, DMSO) but poorly soluble in non-polar solvents like hexane.
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LogP: Predicted to be 1.8–2.2, indicating moderate lipophilicity suitable for membrane permeability in biological systems .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR (400 MHz, CDCl₃) signals for 2-[(3-Chloro-benzyl)-methyl-amino]-ethanol would include:
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Aromatic protons: Multiplet at δ 7.25–7.45 ppm (4H, meta-substituted benzene).
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Ethanol moiety: Triplet at δ 3.60 ppm (2H, -CH₂OH) and triplet at δ 2.75 ppm (2H, N-CH₂).
¹³C NMR would show peaks for the aromatic carbons (δ 125–140 ppm), ethanol carbons (δ 50–60 ppm), and N-methyl carbon (δ 40 ppm) .
Mass Spectrometry
Expected ESI-MS (m/z):
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